molecular formula C10H20O4S B8363471 2-Ethyl-2-(mesyloxymethyl)hexanal

2-Ethyl-2-(mesyloxymethyl)hexanal

Cat. No. B8363471
M. Wt: 236.33 g/mol
InChI Key: GDVUGFJXFFCXMX-UHFFFAOYSA-N
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Patent
US06420417B1

Procedure details

To a cold (10° C.) solution of 12.6 g (0.11 mole) of methanesulfonyl chloride and 10.3 g (0.13 mole) of triethylemine was added dropwise 15.8 g of 2-ethyl-2-(hydroxymethyl)hexanal, prepared according to the procedure described in Chem. Ber. 98, 728-734 (1965), while maintaining the reaction temperature below 30° C. The reaction mixture was stirred at room temperature for 18 h, quenched with dilute HCl and extracted with methlyene chloride. The methylene chloride extract was dried over MgSO4 and concentrated in vacuo to give 24.4 g of brown oil.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH2:6]([C:8]([CH2:15][OH:16])([CH2:11][CH2:12][CH2:13][CH3:14])[CH:9]=[O:10])[CH3:7]>>[CH2:6]([C:8]([CH2:15][O:16][S:2]([CH3:1])(=[O:4])=[O:3])([CH2:11][CH2:12][CH2:13][CH3:14])[CH:9]=[O:10])[CH3:7]

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
15.8 g
Type
reactant
Smiles
C(C)C(C=O)(CCCC)CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
98, 728-734 (1965), while maintaining the reaction temperature below 30° C
CUSTOM
Type
CUSTOM
Details
quenched with dilute HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with methlyene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)C(C=O)(CCCC)COS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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